Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate
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Overview
Description
Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a [(methylsulfanyl)(trimethylsilyl)methyl] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a [(methylsulfanyl)(trimethylsilyl)methyl] halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common bases used in this reaction include sodium hydride or potassium tert-butoxide .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the [(methylsulfanyl)(trimethylsilyl)methyl] group can be oxidized to form sulfoxides or sulfones.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Hydrolysis: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Materials Science: The compound can be used in the preparation of functional materials with unique properties.
Biological Studies:
Mechanism of Action
The mechanism of action of diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate involves its ability to participate in nucleophilic substitution and oxidation reactions. The phosphonate group acts as a nucleophile, while the [(methylsulfanyl)(trimethylsilyl)methyl] group can undergo oxidation. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [difluoro(trimethylsilyl)methyl]phosphonate
- Diethyl [trimethylsilylmethyl]phosphonate
- Diethyl [methylsulfanylmethyl]phosphonate
Uniqueness
Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate is unique due to the presence of both a methylsulfanyl and a trimethylsilyl group in its structure. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
87762-57-0 |
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Molecular Formula |
C9H23O3PSSi |
Molecular Weight |
270.40 g/mol |
IUPAC Name |
[diethoxyphosphoryl(methylsulfanyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C9H23O3PSSi/c1-7-11-13(10,12-8-2)9(14-3)15(4,5)6/h9H,7-8H2,1-6H3 |
InChI Key |
DNWKCBFRBLVYER-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C([Si](C)(C)C)SC)OCC |
Origin of Product |
United States |
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